1-Boc-2-dimethylsilanyl-5-methyl-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

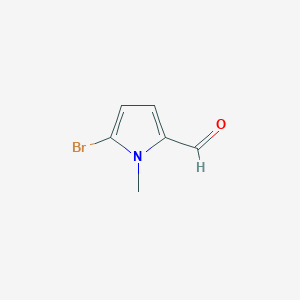

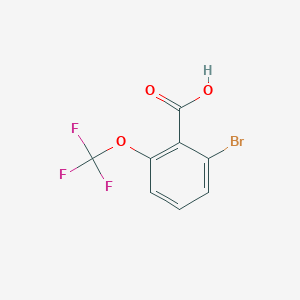

“1-Boc-2-dimethylsilanyl-5-methyl-indole” is a chemical compound that belongs to the family of indole derivatives. It is characterized by the presence of two functional groups, namely the Boc (tert-butyloxycarbonyl) and dimethylsilanyl groups. It has a CAS Number of 475102-17-1 .

Molecular Structure Analysis

The molecular formula of “1-Boc-2-dimethylsilanyl-5-methyl-indole” is C16H23NO2Si . Its molecular weight is 289.45 . The IUPAC name is tert-butyl 2-(dimethylsilyl)-5-methyl-1H-indole-1-carboxylate .Physical And Chemical Properties Analysis

“1-Boc-2-dimethylsilanyl-5-methyl-indole” is a light yellow liquid .Applications De Recherche Scientifique

Metal-Catalyzed Functionalization of Indoles

Indole is one of the most important heterocycles in organic synthesis, natural products, and drug discovery . The functionalization reactions of indoles have been a focus of recent research, with advances in transition-metal-catalyzed C–H functionalization at the classical C2/C3 positions, transition-metal-catalyzed C–H functionalization at the remote C4/C7 positions, transition-metal-catalyzed cross-coupling, and transition-metal-free functionalization .

Synthesis of Indole Derivatives

Indoles are significant heterocyclic systems in natural products and drugs . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance. This includes the construction of indoles as a moiety in selected alkaloids .

Biologically Active Compounds

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Drug Discovery

Indole ranks as one of the top-most commonly used nitrogen heterocycles in medicines . From the medicinal chemistry standpoint, the biological role of indole renders this heterocycle a privileged pharmacophore against a variety of targets with applications, such as antiviral, anti-inflammatory, antihypertensive, anticancer as well as an array of drugs that target CNS .

Dye Industry

The wide spectrum of application of indole spans the dye industry . Indole derivatives are used in the production of dyes due to their ability to form stable pigments.

Materials Science

Indole derivatives also find applications in materials science . They are used in the synthesis of high-performance materials due to their stability and unique electronic properties.

Safety and Hazards

Propriétés

InChI |

InChI=1S/C16H22NO2Si/c1-11-7-8-13-12(9-11)10-14(20(5)6)17(13)15(18)19-16(2,3)4/h7-10H,1-6H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFHIFKDTOVEIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2)[Si](C)C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22NO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446974 |

Source

|

| Record name | [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl](dimethyl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-2-dimethylsilanyl-5-methyl-indole | |

CAS RN |

475102-17-1 |

Source

|

| Record name | [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl](dimethyl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.